molecular formula C15H18N6OS2 B3648593 (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate

Cat. No.: B3648593
M. Wt: 362.5 g/mol
InChI Key: VBICQALTTROOEN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate typically involves multiple steps, starting with the formation of the triazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The aniline group is then introduced via nucleophilic substitution reactions, followed by the attachment of the morpholine carbodithioate moiety through further substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The triazine core can interact with enzymes and receptors, modulating their activity. The aniline and morpholine carbodithioate moieties further enhance its binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6OS2/c16-13-18-12(10-24-15(23)21-6-8-22-9-7-21)19-14(20-13)17-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICQALTTROOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate
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(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate
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(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate
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(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl morpholine-4-carbodithioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.